![molecular formula C8H15NO B086222 2-氧杂-8-氮杂螺[4.5]癸烷 CAS No. 176-69-2](/img/structure/B86222.png)

2-氧杂-8-氮杂螺[4.5]癸烷

描述

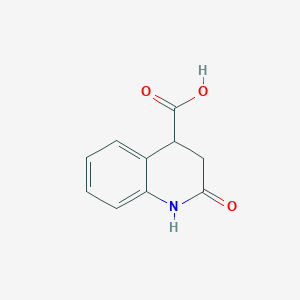

2-Oxa-8-azaspiro[4.5]decane, also known as oxa-spirodecane, is a chemical compound that has been used in a variety of scientific research studies. It is a cyclic ether with a molecular formula of C9H18O and a molecular weight of 146.24 g/mol. The compound is a colorless liquid at room temperature and has a boiling point of 100°C and a melting point of -50°C. It has a low vapor pressure and is soluble in most organic solvents. Oxa-spirodecane has a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and lab experiments.

科学研究应用

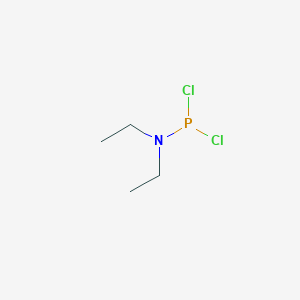

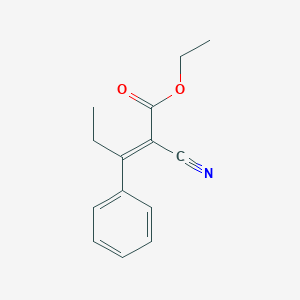

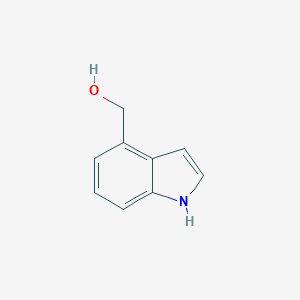

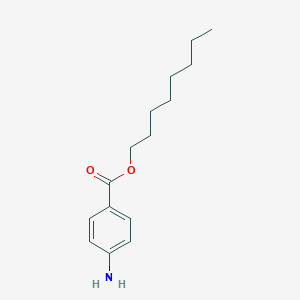

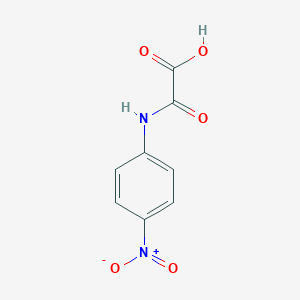

生物活性化合物的合成: Ogurtsov 和 Rakitin (2020 年) 开发了一种从市售试剂方便合成 2-氧杂-8-氮杂螺[4.5]癸烷的方法,强调了其用于生产重要生物活性化合物的希望 (Ogurtsov & Rakitin,2020 年)。

具有生物活性的天然/合成产物的核心: Sinibaldi 和 Canet (2008 年) 讨论了 1-氧杂-6-氮杂螺[4.5]癸烷(与 2-氧杂-8-氮杂螺[4.5]癸烷密切相关)如何作为具有显着生物活性的天然或合成产物中的核心,突出了这些化合物在药物合成中的重要性 (Sinibaldi & Canet,2008 年)。

阿尔茨海默病痴呆症的毒蕈碱激动剂: Tsukamoto 等人(1995 年)合成了 1-氧杂-8-氮杂螺[4.5]癸烷的衍生物,并将其评估为治疗阿尔茨海默病型痴呆症的 M1 毒蕈碱激动剂。他们发现这些化合物在体外和体内均表现出有效的毒蕈碱活性 (Tsukamoto 等人,1995 年)。

选择性 σ1 受体配体: Tian 等人(2020 年)报道了 1-氧杂-8-氮杂螺[4.5]癸烷衍生物作为选择性 σ1 受体配体的设计、合成和评价,证明了它们在作为 σ1 受体脑成像剂中的潜力 (Tian 等人,2020 年)。

药物发现的多功能模块: Li、Rogers-Evans 和 Carreira (2013 年) 合成了新型噻/氧杂-氮杂螺[3.4]辛烷类,其中包括类似于 2-氧杂-8-氮杂螺[4.5]癸烷的结构,作为用于药物发现的新颖、多功能和结构多样的模块 (Li、Rogers-Evans,& Carreira,2013 年)。

抗肿瘤活性: Yang 等人(2019 年)设计并合成了一系列新型 1-氧杂-4-氮杂螺[4.5]癸-6,9-二烯-3,8-二酮衍生物,它们在结构上与 2-氧杂-8-氮杂螺[4.5]癸烷相关,并评估了它们的抗癌活性,证明了对各种癌细胞系的有效性 (Yang 等人,2019 年)。

作用机制

Target of Action

2-Oxa-8-azaspiro[4.5]decane is a compound that has been synthesized for the production of important biologically active compounds . It has been found to exhibit biological activity and is used as an inhibitor for various targets. These include the FGFR4, which is targeted for the treatment of hepatocellular carcinoma, the vanin-1 enzyme, which plays an important role in metabolism and inflammation, and 17β-HSD1, which is targeted in the treatment or prevention of diseases or disorders associated with steroid hormones .

Mode of Action

For example, when it acts as an FGFR4 inhibitor, it prevents the action of the FGFR4 protein, thereby potentially slowing the growth of hepatocellular carcinoma .

Biochemical Pathways

The biochemical pathways affected by 2-Oxa-8-azaspiro[4.5]decane depend on the specific target of the compound. For instance, when it acts as an FGFR4 inhibitor, it affects the FGFR signaling pathway, which plays a crucial role in cell proliferation, survival, migration, and differentiation .

Result of Action

The molecular and cellular effects of 2-Oxa-8-azaspiro[4.5]decane’s action depend on its specific target. For example, as an FGFR4 inhibitor, it may slow the growth of hepatocellular carcinoma by inhibiting the action of the FGFR4 protein .

安全和危害

The safety information for 2-Oxa-8-azaspiro[4.5]decane includes hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

未来方向

The future directions for 2-Oxa-8-azaspiro[4.5]decane involve its potential use in the production of important biologically active compounds . It is promising for the production of FGFR4 inhibitors for the treatment of hepatocellular carcinoma, inhibitors of the vanin-1 enzyme, 17β-HSD1 inhibitors, and NO-independent and heme-dependent sGC stimulants .

属性

IUPAC Name |

2-oxa-8-azaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-4-9-5-2-8(1)3-6-10-7-8/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXXNXISRXFPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620727 | |

| Record name | 2-Oxa-8-azaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176-69-2 | |

| Record name | 2-Oxa-8-azaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione](/img/structure/B86144.png)